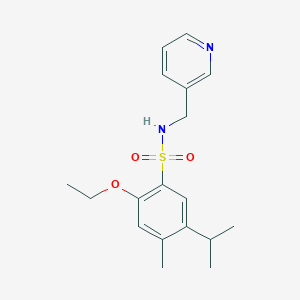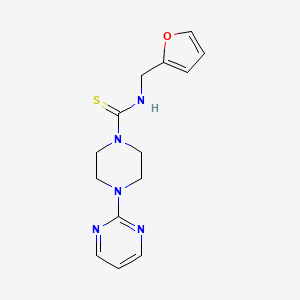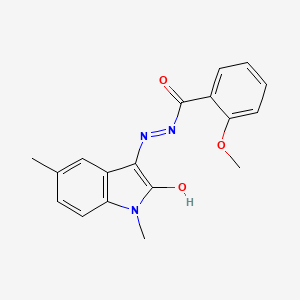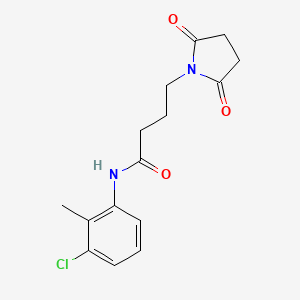
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is a chemical compound that belongs to the family of benzamides. It is a yellow powder with a molecular weight of 344.7 g/mol. This compound is widely used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is not well understood. However, it is believed to act as an inhibitor of various enzymes, including α-glucosidase and acetylcholinesterase. It is also believed to have potential anticancer and antibacterial properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide are not well documented. However, it has been reported to have potential anticancer and antibacterial properties. It has also been reported to have potential inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide in lab experiments is its potential inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. It also has potential anticancer and antibacterial properties, making it a valuable compound for cancer and bacterial research. However, one of the limitations of using this compound is its limited documentation on its biochemical and physiological effects.
Future Directions
There are several future directions for the research of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide. One potential direction is the synthesis of metal complexes using this compound as a ligand. Another direction is the synthesis of bioactive compounds using this compound as a starting material. Moreover, the potential inhibitory effects of this compound on enzymes such as α-glucosidase and acetylcholinesterase can be further explored. Finally, the potential anticancer and antibacterial properties of this compound can be further investigated.
Conclusion:
In conclusion, 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide is a valuable compound for scientific research. Its potential inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, as well as its potential anticancer and antibacterial properties, make it a valuable compound for cancer and bacterial research. However, its limited documentation on its biochemical and physiological effects is a limitation in its use. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Synthesis Methods
The synthesis of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide can be achieved by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride. The resulting product is then reacted with 2-chloro-5-nitroaniline to form 5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide.
Scientific Research Applications
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide has various scientific research applications. It is widely used as a ligand in the synthesis of metal complexes. It has also been used in the synthesis of various bioactive compounds, such as antitumor agents and antibacterial agents. Moreover, it has been used as a potential inhibitor of enzymes such as α-glucosidase and acetylcholinesterase.
properties
IUPAC Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(15)6-10(13)14(19)17-12-7-9(18(20)21)3-4-11(12)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOFUKXAFWEZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-chloro-5-nitrophenyl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)



![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)


![N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)